Cas no 137524-82-4 (N-alpha,delta-Bis-Boc-D-ornithine)

N-alpha,delta-Bis-Boc-D-ornithine is a protected derivative of D-ornithine, featuring Boc (tert-butoxycarbonyl) groups on both the alpha and delta amino functionalities. This compound is widely used in peptide synthesis, where selective protection of amino groups is critical for controlled coupling and deprotection strategies. The dual Boc protection enhances stability, prevents unwanted side reactions, and facilitates orthogonal deprotection when required. Its D-configuration makes it valuable for designing chiral peptides and modified biomolecules. The high purity and reliable performance of N-alpha,delta-Bis-Boc-D-ornithine make it a preferred choice for researchers in medicinal chemistry and bioconjugation applications.
N-alpha,delta-Bis-Boc-D-ornithine structure
137524-82-4 structure
Product Name:N-alpha,delta-Bis-Boc-D-ornithine
CAS No:137524-82-4
MF:C15H28N2O6
MW:332.392624855042
MDL:MFCD00151881
CID:105703
PubChem ID:7015801
Update Time:2025-11-02

N-alpha,delta-Bis-Boc-D-ornithine Chemical and Physical Properties

Names and Identifiers

    • D-Ornithine,N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-
    • 2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • BOC-D-Orn(Boc)-OH
    • NA,D-BIS-BOC-D-ORNITHINE
    • Nα,δ-Bis-Boc-D-ornithine
    • 2,5-bis[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid
    • I02-0661
    • N,N'-Bis-Boc-D-ornithine
    • RJOJSMIZZYHNQG-SNVBAGLBSA-N
    • Nalpha,Ndelta-bis-Boc-D-ornithine
    • (2R)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid
    • boc-D-orn(boc)-oh, AldrichCPR
    • (R)-2,5-Bis((tert-butoxycarbonyl)amino)pentanoic acid
    • C77884
    • AKOS015891680
    • Nalpha,Ndelta-di-Boc-D-ornithine
    • D-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-
    • 137524-82-4
    • AS-69464
    • (R)-2,5-bis(tert-butoxycarbonylamino)pentanoic acid
    • SCHEMBL12238298
    • (2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • MFCD00151881
    • CS-0372492
    • (2R)-2,5-BIS[(TERT-BUTOXYCARBONYL)AMINO]PENTANOIC ACID
    • N-alpha,delta-Bis-Boc-D-ornithine
    • MDL: MFCD00151881
    • Inchi: 1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1
    • InChI Key: RJOJSMIZZYHNQG-SNVBAGLBSA-N
    • SMILES: O(C(N[C@@H](C(=O)O)CCCNC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 332.19500
  • Monoisotopic Mass: 332.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 12
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • Boiling Point: 504.1±45.0 °C at 760 mmHg
  • Flash Point: 258.7±28.7 °C
  • PSA: 113.96000
  • LogP: 3.05100
  • Vapor Pressure: 0.0±2.8 mmHg at 25°C

N-alpha,delta-Bis-Boc-D-ornithine Security Information

N-alpha,delta-Bis-Boc-D-ornithine Pricemore >>

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Additional information on N-alpha,delta-Bis-Boc-D-ornithine

N-alpha,delta-Bis-Boc-D-ornithine (CAS No. 137524-82-4): A Comprehensive Guide to Its Properties and Applications

N-alpha,delta-Bis-Boc-D-ornithine (CAS No. 137524-82-4) is a specialized Boc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, featuring dual tert-butoxycarbonyl (Boc) protecting groups, offers unique advantages in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications. Its molecular structure combines the chirality of D-ornithine with the stability of Boc groups, making it a valuable building block for researchers.

The growing demand for peptide-based therapeutics has significantly increased interest in protected amino acid derivatives like N-alpha,delta-Bis-Boc-D-ornithine. Recent advancements in cancer research and antimicrobial peptide development have highlighted the importance of ornithine-containing compounds. Scientists frequently search for "Boc-D-ornithine applications" and "protected ornithine derivatives in drug discovery," reflecting the compound's relevance in current research trends.

From a chemical perspective, N-alpha,delta-Bis-Boc-D-ornithine demonstrates excellent stability under standard storage conditions. The Boc protection strategy provides selective deprotection capabilities, crucial for stepwise peptide elongation. Researchers value this compound for its compatibility with Fmoc chemistry and its role in creating ornithine-rich peptide sequences, which are particularly important in developing cell-penetrating peptides and drug delivery systems.

The pharmaceutical industry utilizes N-alpha,delta-Bis-Boc-D-ornithine in developing novel peptide-based drugs targeting metabolic disorders and infectious diseases. Its application extends to cosmeceutical formulations, where ornithine derivatives contribute to skin barrier enhancement and wound healing properties. Current market trends show increasing demand for "high-purity Boc-protected amino acids" and "custom peptide synthesis building blocks," positioning this compound as a valuable research material.

Quality control of N-alpha,delta-Bis-Boc-D-ornithine typically involves HPLC analysis and chiral purity verification to ensure optimal performance in synthetic applications. The compound's stereochemical integrity is particularly important for maintaining the biological activity of final peptide products. Researchers often inquire about "Boc-D-ornithine synthesis methods" and "ornithine derivative characterization techniques," indicating the technical aspects of working with this material.

In the context of green chemistry initiatives, the development of N-alpha,delta-Bis-Boc-D-ornithine has evolved to incorporate more sustainable protection strategies and environmentally friendly purification methods. The compound's role in peptide drug manufacturing aligns with the pharmaceutical industry's shift toward biologically active peptides as alternatives to traditional small-molecule drugs. This trend is reflected in search queries like "sustainable peptide synthesis reagents" and "green chemistry in amino acid protection."

The future outlook for N-alpha,delta-Bis-Boc-D-ornithine appears promising, particularly in personalized medicine applications and targeted drug delivery systems. As research continues to explore the potential of ornithine-containing peptides in neurological disorders and immune modulation, the demand for high-quality protected derivatives is expected to grow. The compound's versatility makes it a key component in addressing current challenges in peptide stability and bioavailability enhancement.

For researchers working with N-alpha,delta-Bis-Boc-D-ornithine, proper handling and storage are essential to maintain its chemical integrity. The compound should be stored in cool, dry conditions away from moisture and strong acids or bases. These practical considerations are frequently addressed in searches for "Boc-amino acid storage guidelines" and "handling protected amino acids," demonstrating the practical aspects of working with this valuable synthetic intermediate.

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